PSN632408

Insulin Secretion GPR119 Agonist MIN6c4 Cells

PSN632408 is a uniquely differentiated GPR119 agonist: unlike OEA or AR231453, its micromolar potency and divergent signaling profile enable dissection of GPR119-dependent vs. independent pathways. Orally bioavailable, it acutely reduces food intake in rats and stimulates β-cell replication. Essential for obesity, diabetes, and regenerative medicine research. Available in ≥98% purity with flexible sizing from mg to bulk.

Molecular Formula C18H24N4O4
Molecular Weight 360.4 g/mol
CAS No. 857652-30-3
Cat. No. B1678301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSN632408
CAS857652-30-3
SynonymsPSN 632408
PSN-632408
PSN632408
Molecular FormulaC18H24N4O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OCC2=NC(=NO2)C3=CC=NC=C3
InChIInChI=1S/C18H24N4O4/c1-18(2,3)25-17(23)22-10-6-14(7-11-22)24-12-15-20-16(21-26-15)13-4-8-19-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3
InChIKeyLHZWKWCEAXQUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PSN632408 (CAS 857652-30-3) for Metabolic Research: A Selective, Orally Active GPR119 Agonist


PSN632408 is a small-molecule, orally bioavailable agonist of the G protein-coupled receptor 119 (GPR119) [1]. Discovered through high-throughput screening of a proprietary chemical library, PSN632408 activates GPR119, a receptor preferentially expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract, leading to increased intracellular cAMP levels [2]. The compound has a molecular weight of 360.41 g/mol and is typically formulated in DMSO for in vitro studies [3].

PSN632408 vs. Other GPR119 Agonists: Why Direct Substitution Is Not Warranted


Substituting PSN632408 with another GPR119 agonist, such as the endogenous ligand OEA or the more potent synthetic agonist AR231453, is scientifically invalid due to critical differences in their signaling pathways and functional outcomes [1]. While both PSN632408 and AR231453 are synthetic agonists, a direct head-to-head comparison reveals that PSN632408 is significantly less potent (EC50 in micromolar vs. nanomolar range) and has a divergent effect on insulin secretion compared to OEA in insulinoma cells [2][3]. This evidence demonstrates that PSN632408 may engage GPR119-independent pathways, leading to distinct pharmacological profiles that are not interchangeable with other in-class compounds [4].

Quantitative Evidence for PSN632408: A Comparative Analysis for Informed Procurement


Divergent Effects on Insulin Secretion: PSN632408 vs. OEA in MIN6c4 Cells

In contrast to the endogenous GPR119 ligand OEA, PSN632408 exhibits divergent effects on glucose-stimulated insulin secretion (GSIS) in MIN6c4 insulinoma cells [1]. While OEA potentiates GSIS, PSN632408 fails to replicate this effect and instead demonstrates a different signaling profile, suggesting it may activate GPR119-independent pathways [2].

Insulin Secretion GPR119 Agonist MIN6c4 Cells Signaling Pathway

Comparative Potency at GPR119: PSN632408 Exhibits Micromolar Potency, Contrasting with Nanomolar Potency of AR231453

In a direct head-to-head comparison, PSN632408 demonstrates micromolar potency at the human GPR119 receptor, while the synthetic agonist AR231453 exhibits nanomolar potency [1]. A cAMP accumulation assay in HEK293 cells stably expressing human GPR119 shows that PSN632408 has an EC50 of approximately 5.6 µM, whereas AR231453 achieves an EC50 in the sub-nanomolar range [2].

GPR119 Agonist Potency cAMP Assay AR231453 PSN632408

In Vivo Efficacy: Oral PSN632408 Reduces Food Intake in Rats by 10.4% Within 24 Hours

In a study on freely feeding male Sprague-Dawley rats, a single oral dose of 100 mg/kg PSN632408 resulted in a 10.4% reduction in total food intake over the first 24 hours compared to vehicle-treated controls [1]. This effect was not accompanied by significant alterations in locomotor activity, indicating a specific effect on appetite .

Obesity Food Intake In Vivo Rat Model PSN632408

Selectivity Profile: PSN632408 Activates GPR119 but Does Not Activate GPR40

A selectivity screen against a panel of GPCRs demonstrates that PSN632408 activates GPR119 with an EC50 of 4.903e-6 M (4.9 µM) but shows no response (NR) against GPR40 [1]. This data confirms that PSN632408 does not significantly cross-react with this related fatty acid receptor, which is important for interpreting its in vivo effects on insulin and incretin secretion [2].

Selectivity GPR119 GPR40 GPCR PSN632408

Recommended Research Applications for PSN632408 Based on Empirical Evidence


Investigating GPR119-Mediated Appetite Suppression and Weight Loss in Rodent Models

PSN632408 is a valuable tool for in vivo studies of obesity and energy homeostasis. Its demonstrated ability to acutely reduce food intake by 10.4% in rats following a single 100 mg/kg oral dose [7] makes it suitable for short- and long-term studies of GPR119's role in appetite regulation. The compound can be administered orally to high-fat diet-fed rats to model its effects on weight gain and adiposity [8].

Studying β-Cell Replication and Islet Graft Function in Diabetic Models

The compound's capacity to stimulate β-cell replication both in vitro and in vivo [7] positions it as a key reagent for regenerative medicine research. PSN632408 can be used to treat diabetic mice receiving marginal islet transplants to accelerate the achievement of normoglycemia and improve islet graft function [8]. This application is directly supported by evidence showing increased insulin-positive/BrdU-positive β-cells in islet grafts following PSN632408 treatment [5].

Investigating GPR119-Mediated Effects on Muscle Metabolism

PSN632408 can be employed to study the role of GPR119 in skeletal muscle and cardiac muscle metabolism. Evidence indicates that in human primary myotubes from obese donors, PSN632408 decreases the expression of PDK4 and AMPKα2 mRNA, suggesting that GPR119 activation may impair fatty acid and glucose oxidation [7]. This provides a specific avenue for research into GPR119's tissue-specific metabolic effects beyond the pancreas and gut.

Comparative Studies of GPR119 Agonist Signaling Pathways

Given its divergent signaling profile compared to other GPR119 agonists like OEA and PSN375963 [7], PSN632408 serves as a unique tool for comparative pharmacology. It can be used in MIN6c4 or other insulinoma cell lines to dissect GPR119-dependent and -independent signaling pathways, particularly those related to cAMP, intracellular calcium, and insulin secretion [8].

Technical Documentation Hub

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36 linked technical documents
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